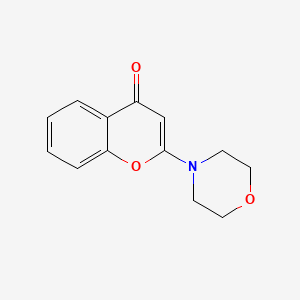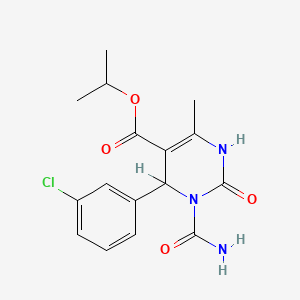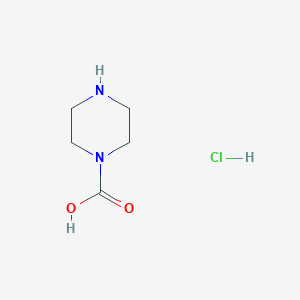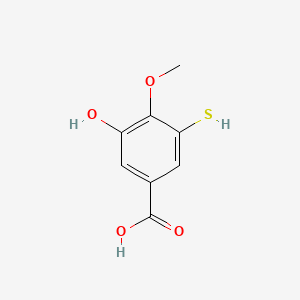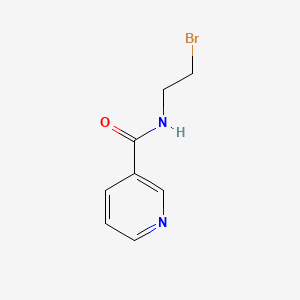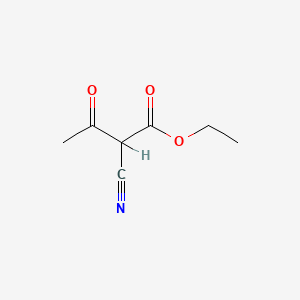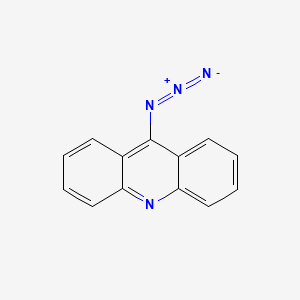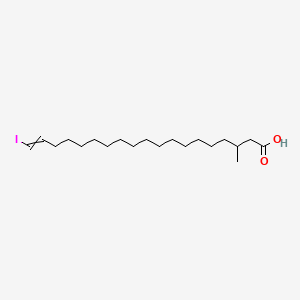
9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide is a compound known for its significant antitumor activity. This compound interacts with DNA through intercalative binding, making it a valuable molecule in cancer research .
Vorbereitungsmethoden
The synthesis of 9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide involves several steps. The primary synthetic route includes the reaction of acridine derivatives with morpholine and other reagents under specific conditions. Detailed reaction conditions and industrial production methods are often proprietary and may vary depending on the manufacturer .
Analyse Chemischer Reaktionen
9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions for these reactions include the use of catalysts, specific temperatures, and solvents. The major products formed depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used in studies involving DNA interactions and molecular binding.
Biology: The compound is valuable in understanding cellular processes and genetic material interactions.
Medicine: Its antitumor properties make it a candidate for cancer treatment research.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The compound exerts its effects through intercalative binding with DNA. This binding disrupts the normal function of the DNA molecule, leading to antitumor activity. The molecular targets include specific DNA sequences, and the pathways involved are related to DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide include other acridine derivatives. These compounds also exhibit DNA binding properties but may differ in their specific interactions and effectiveness. The uniqueness of this compound lies in its specific molecular structure, which allows for more effective intercalation and antitumor activity .
Eigenschaften
CAS-Nummer |
91549-84-7 |
|---|---|
Molekularformel |
C20H22N4O2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
9-amino-N-(2-morpholin-4-ylethyl)acridine-4-carboxamide |
InChI |
InChI=1S/C20H22N4O2/c21-18-14-4-1-2-7-17(14)23-19-15(18)5-3-6-16(19)20(25)22-8-9-24-10-12-26-13-11-24/h1-7H,8-13H2,(H2,21,23)(H,22,25) |
InChI-Schlüssel |
CUJXCTHCYRNLIF-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC=CC3=C(C4=CC=CC=C4N=C32)N |
Kanonische SMILES |
C1COCCN1CCNC(=O)C2=CC=CC3=C(C4=CC=CC=C4N=C32)N |
| 91549-84-7 | |
Synonyme |
9-AMEAC cpd 9-amino-N-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


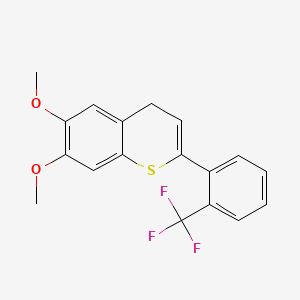
![[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate](/img/structure/B1194579.png)
